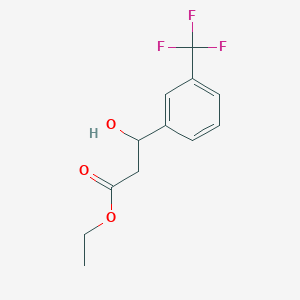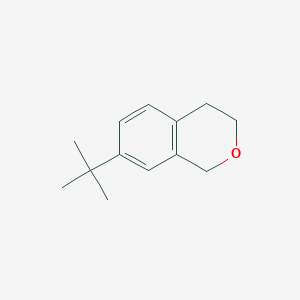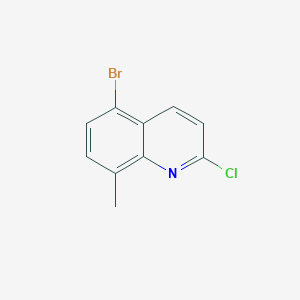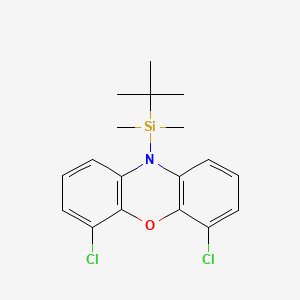
10-(tert-Butyldimethylsilyl)-4,6-dichloro-10H-phenoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(tert-Butyldimethylsilyl)-4,6-dichloro-10H-phenoxazine is a chemical compound that belongs to the class of phenoxazines Phenoxazines are heterocyclic compounds containing a nitrogen atom in a tricyclic structure The tert-butyldimethylsilyl group is often used as a protecting group in organic synthesis due to its stability under various reaction conditions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(tert-Butyldimethylsilyl)-4,6-dichloro-10H-phenoxazine typically involves the following steps:
Formation of the Phenoxazine Core: The phenoxazine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as 2-aminophenol and a chlorinated aromatic compound.
Introduction of the tert-Butyldimethylsilyl Group: The tert-butyldimethylsilyl group is introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole or pyridine.
Chlorination: The chlorination of the phenoxazine ring can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The phenoxazine core can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the phenoxazine core to its corresponding reduced form, such as phenoxazine dihydro derivatives.
Substitution: The dichloro groups on the phenoxazine ring can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines (RNH2) or thiols (RSH) in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives of phenoxazine.
Reduction: Dihydro derivatives of phenoxazine.
Substitution: Various substituted phenoxazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
10-(tert-Butyldimethylsilyl)-4,6-dichloro-10H-phenoxazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: Used in the development of materials with specific electronic properties, such as organic semiconductors and optoelectronic devices
Mécanisme D'action
The mechanism of action of 10-(tert-Butyldimethylsilyl)-4,6-dichloro-10H-phenoxazine involves its interaction with molecular targets through its phenoxazine core. The dichloro substitution enhances its reactivity, allowing it to form covalent bonds with target molecules. The tert-butyldimethylsilyl group provides stability and prevents unwanted side reactions during its interaction with biological or chemical targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl Ether (TMS): Less stable compared to tert-butyldimethylsilyl ether.
Tert-Butyldiphenylsilyl Ether (TBDPS): More sterically hindered and provides greater stability than tert-butyldimethylsilyl ether.
Triisopropylsilyl Ether (TIPS): Offers high resistance to hydrolysis but is more challenging to introduce
Uniqueness
10-(tert-Butyldimethylsilyl)-4,6-dichloro-10H-phenoxazine is unique due to the combination of the phenoxazine core with the tert-butyldimethylsilyl protecting group and dichloro substitutions. This combination provides a balance of stability, reactivity, and versatility in various chemical and biological applications.
Propriétés
Formule moléculaire |
C18H21Cl2NOSi |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
tert-butyl-(4,6-dichlorophenoxazin-10-yl)-dimethylsilane |
InChI |
InChI=1S/C18H21Cl2NOSi/c1-18(2,3)23(4,5)21-14-10-6-8-12(19)16(14)22-17-13(20)9-7-11-15(17)21/h6-11H,1-5H3 |
Clé InChI |
RQMHINOWMPTPBG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)N1C2=C(C(=CC=C2)Cl)OC3=C1C=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


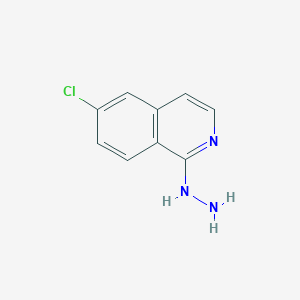

![9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13685786.png)
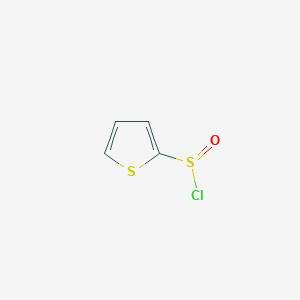

![6,8-Dichloro-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one](/img/structure/B13685806.png)

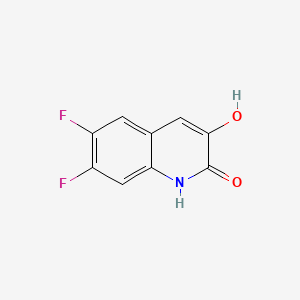
![1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane](/img/structure/B13685826.png)
![4,7-Dichloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B13685831.png)
